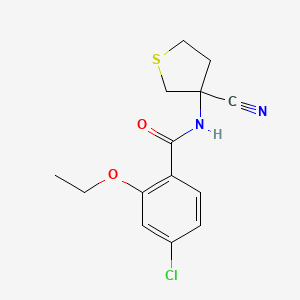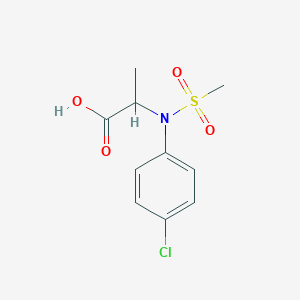
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide, also known as clopidogrel, is a widely used antiplatelet drug that prevents blood clotting. It is a prodrug that is metabolized in the liver to an active form that irreversibly inhibits the P2Y12 receptor on platelets.
Applications De Recherche Scientifique
Clopidogrel is widely used in the prevention of cardiovascular diseases such as stroke and heart attack. It is also used in the treatment of acute coronary syndrome, peripheral artery disease, and atrial fibrillation. In addition, 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide has been studied for its potential use in the prevention of cancer metastasis and as a treatment for Alzheimer's disease.
Mécanisme D'action
Clopidogrel works by irreversibly inhibiting the P2Y12 receptor on platelets, which is involved in the activation of platelets and the formation of blood clots. The active metabolite of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide binds to the P2Y12 receptor and prevents the binding of ADP, which is a key mediator of platelet activation. This results in a decrease in platelet aggregation and a reduction in the risk of blood clots.
Biochemical and Physiological Effects:
Clopidogrel has been shown to have a number of biochemical and physiological effects. It reduces platelet aggregation, which leads to a decrease in the risk of blood clots. It also reduces the production of inflammatory cytokines, which may contribute to the development of cardiovascular disease. In addition, 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidogrel is a widely used drug that has been extensively studied in clinical trials. It is relatively easy to administer and has a well-established safety profile. However, there are some limitations to its use in lab experiments. For example, it can be difficult to control the dose of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide in in vitro experiments, and the metabolites of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide can have different effects than the parent compound.
Orientations Futures
There are a number of future directions for research on 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide. One area of interest is the development of new antiplatelet drugs that are more effective and have fewer side effects than 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide. Another area of interest is the potential use of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide in the prevention of cancer metastasis and as a treatment for Alzheimer's disease. Finally, there is a need for further research on the biochemical and physiological effects of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide, particularly with regard to its antioxidant properties.
Méthodes De Synthèse
Clopidogrel is synthesized by a multi-step process starting from 2-ethoxybenzoic acid. The first step involves the conversion of 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-chlorothiophene-2-carboxamide to form 2-ethoxy-5-(3-chlorothiophene-2-carbonyl)-benzoic acid. This intermediate is then reacted with cyanide ion to form 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide.
Propriétés
IUPAC Name |
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-19-12-7-10(15)3-4-11(12)13(18)17-14(8-16)5-6-20-9-14/h3-4,7H,2,5-6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMBHNXAPMQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine](/img/structure/B2942612.png)
![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)

![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2942616.png)


![3-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2942622.png)
![2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2942623.png)
![[1,3]Dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B2942626.png)

![1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2942629.png)

![4-(2-chlorophenyl)-6-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanylmethylsulfanyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile](/img/structure/B2942634.png)
